2-[(4-Bromobut-2-en-1-yl)oxy]oxane 2-[(4-Bromobut-2-en-1-yl)oxy]oxane
Brand Name: Vulcanchem
CAS No.: 98234-53-8
VCID: VC3003021
InChI: InChI=1S/C9H15BrO2/c10-6-2-4-8-12-9-5-1-3-7-11-9/h2,4,9H,1,3,5-8H2
SMILES: C1CCOC(C1)OCC=CCBr
Molecular Formula: C9H15BrO2
Molecular Weight: 235.12 g/mol

2-[(4-Bromobut-2-en-1-yl)oxy]oxane

CAS No.: 98234-53-8

Cat. No.: VC3003021

Molecular Formula: C9H15BrO2

Molecular Weight: 235.12 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-Bromobut-2-en-1-yl)oxy]oxane - 98234-53-8

Specification

CAS No. 98234-53-8
Molecular Formula C9H15BrO2
Molecular Weight 235.12 g/mol
IUPAC Name 2-(4-bromobut-2-enoxy)oxane
Standard InChI InChI=1S/C9H15BrO2/c10-6-2-4-8-12-9-5-1-3-7-11-9/h2,4,9H,1,3,5-8H2
Standard InChI Key NOWBIURAZDJCSH-UHFFFAOYSA-N
SMILES C1CCOC(C1)OCC=CCBr
Canonical SMILES C1CCOC(C1)OCC=CCBr

Introduction

Chemical Identity and Structure

2-[(4-Bromobut-2-en-1-yl)oxy]oxane, also known by its CAS registry number 98234-53-8, is an organic compound containing both a bromoalkenyl group and a tetrahydropyran moiety. This chemical entity possesses a molecular formula of C9H15BrO2 with a molecular weight of approximately 235.12 g/mol . The compound's structure features a tetrahydropyran ring connected via an oxygen atom to a butenyl chain terminally substituted with a bromine atom.

Structural Characteristics

The compound consists of three key structural components: a six-membered tetrahydropyran ring (oxane), an oxygen linker, and a 4-bromobut-2-enyl chain. The specific arrangement of these structural elements contributes to the compound's chemical reactivity and potential applications in organic synthesis. The presence of the bromine atom at the terminal position of the butenyl chain creates a reactive site for nucleophilic substitution reactions, making this compound valuable as a synthetic intermediate .

Physical and Chemical Properties

Nomenclature and Identification

The compound is identified through various naming conventions and identification systems used in chemical databases and literature.

IUPAC Name and Synonyms

  • (E)-2-((4-bromobut-2-en-1-yl)oxy)tetrahydro-2H-pyran

  • 2-[(Z)-4-bromobut-2-enoxy]oxane

  • trans-4-bromo-1-(2-tetrahydropyranyloxy)-2-butene

  • 2H-Pyran,2-[[(2Z)-4-bromo-2-butenyl]oxy]tetrahydro

  • 4-(tetrahydro-2H-pyran-2-yl)oxy-2(E)-butenyl bromide

  • 2-(4-bromo-but-2-enyloxy)-tetrahydropyran

Chemical Identifiers

The compound is registered in various chemical databases with the following identifiers:

Identifier TypeValue
CAS Registry Number98234-53-8
Molecular FormulaC9H15BrO2
Molecular Weight235.12 g/mol
Standard InChIInChI=1S/C9H15BrO2/c10-6-2-4-8-12-9-5-1-3-7-11-9/h2,4,9H,1,3,5-8H2
Standard InChIKeyNOWBIURAZDJCSH-UHFFFAOYSA-N
SMILES NotationC1CCOC(C1)OCC=CCBr
PubChem Compound ID70373559

Synthesis and Chemical Reactivity

2-[(4-Bromobut-2-en-1-yl)oxy]oxane serves as an important synthetic intermediate in organic chemistry, particularly in the preparation of more complex molecules.

Role as a Synthetic Intermediate

The compound has been identified as an intermediate in the synthesis of the cis-metabolite of Butadiene Monoepoxide, which has been studied for its mutagenic properties . This application highlights the compound's utility in the preparation of biologically relevant molecules for toxicological and pharmacological studies. The specific synthetic pathway likely involves the compound's reactive bromoalkenyl moiety, which can undergo various transformations including nucleophilic substitution and coupling reactions.

Reactivity Profile

The chemical reactivity of 2-[(4-Bromobut-2-en-1-yl)oxy]oxane is primarily determined by the presence of the bromine atom at the terminal position of the butenyl chain. This functional group configuration makes the compound particularly suitable for:

  • Nucleophilic substitution reactions

  • Metal-catalyzed cross-coupling reactions

  • Protection of hydroxyl groups in complex synthetic schemes

  • Formation of ethers and other oxygen-containing functional groups

The tetrahydropyran (THP) moiety commonly serves as a protecting group for alcohols in organic synthesis, suggesting that this compound may find applications in multi-step syntheses where temporary protection of hydroxyl functionalities is required.

Research Status and Future Directions

Current research on 2-[(4-Bromobut-2-en-1-yl)oxy]oxane appears to be limited, with most information focusing on its chemical identity and potential synthetic applications rather than detailed biological studies.

Comparison with Related Compounds

The following table presents a comparison of 2-[(4-Bromobut-2-en-1-yl)oxy]oxane with structurally related compounds to highlight potential similarities and differences in their properties and applications:

Property2-[(4-Bromobut-2-en-1-yl)oxy]oxaneRelated Bromoalkenyl CompoundsTHP Ethers
Molecular FormulaC9H15BrO2VariesVaries
Primary ReactivityNucleophilic substitution at bromine positionSimilar reactivity at halogen siteProtection of hydroxyl groups
Synthetic ApplicationsIntermediate in complex synthesesBuilding blocks in organic synthesisProtecting group chemistry
Biological ActivityLimited specific information availableSome show antimicrobial and anticancer propertiesGenerally limited biological activity
Research FocusSynthetic utilityVaried applications in medicinal chemistryProtection/deprotection strategies

This comparison illustrates the potential versatility of 2-[(4-Bromobut-2-en-1-yl)oxy]oxane in both synthetic organic chemistry and potential biological applications, suggesting multiple avenues for future investigation.

Analytical and Structural Characterization

The structural characterization of 2-[(4-Bromobut-2-en-1-yl)oxy]oxane typically involves various spectroscopic and analytical techniques that provide detailed information about its molecular structure and purity.

Structural Representation

The compound's structure can be represented through various chemical notation systems, including SMILES (C1CCOC(C1)OCC=CCBr) and InChI (InChI=1S/C9H15BrO2/c10-6-2-4-8-12-9-5-1-3-7-11-9/h2,4,9H,1,3,5-8H2). These notations provide standardized representations of the compound's structure that can be universally recognized across chemical databases and literature.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator